molecular formula C14H17NO3 B1268960 ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 40963-98-2

ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No. B1268960
CAS RN: 40963-98-2
M. Wt: 247.29 g/mol
InChI Key: VWUZPMIHHYWEQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including compounds like ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, involves various strategies that are often tailored to achieve specific substitutions and functional group incorporations. The Pictet-Spengler reaction, for example, is a pivotal method in constructing tetrahydro-β-carboline scaffolds, a core structure in many indole-based alkaloids, which demonstrates the versatility of indole synthesis techniques in accommodating functional group variations for complex molecule assembly (Rao, Maiti, & Chanda, 2017).

Scientific Research Applications

Synthesis and Antiviral Activity

Research indicates that certain derivatives of ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate have been synthesized and tested for antiviral activities. For instance, Ivashchenko et al. (2014) explored the antiviral activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV), although most compounds showed limited activity, with some exceptions demonstrating micromolar activities against certain cell lines sensitive to HCV infection (Ivashchenko et al., 2014).

Anti-hepatitis B Virus Activities

Zhao et al. (2006) designed and synthesized a series of ethyl 5-hydroxyindole-3-carboxylates, including derivatives similar to ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate. These compounds were evaluated for their anti-hepatitis B virus (HBV) activities, with some showing significant activity, more potent than the positive control lamivudine (Zhao et al., 2006).

Synthesis of Furoindole Derivatives

Grinev et al. (1977) investigated the synthesis of furoindole derivatives from compounds including ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate. They explored the formation of diethylamides of dimethyl-3-carbethoxy furoindoles, contributing to the chemistry of heterocyclic compounds (Grinev et al., 1977).

Anti-Influenza Drug Candidate

Ivashchenko et al. (2014) conducted preclinical testing of AV0038, a derivative of ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, revealing its potential as an anti-influenza drug. They assessed its solubility, stability, pharmacokinetics, bioavailability, and acute toxicity in mice, establishing it as a promising candidate for further investigation (Ivashchenko et al., 2014).

5-HT1D Receptor Agonist Properties

Barf et al. (1996) synthesized and tested novel derivatives, including those related to ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, for their binding affinities to various receptors. They found that these compounds displayed agonist activity at 5-HT1D receptors, providing insight into their potential pharmacological applications (Barf et al., 1996).

properties

IUPAC Name

ethyl 5-methoxy-1,2-dimethylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-5-18-14(16)13-9(2)15(3)12-7-6-10(17-4)8-11(12)13/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUZPMIHHYWEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350608
Record name ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate

CAS RN

40963-98-2
Record name ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Sasaki, K Sano, M Hagimori, M Yoshikawa… - Bioorganic & Medicinal …, 2014 - Elsevier
NAD(P)H: quinone oxidoreductase 1 (NQO1) is an obligate two-electron reductase and is highly expressed in many human solid cancers. Because NQO1 can be induced immediately …
Number of citations: 7 www.sciencedirect.com

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